Isoxazol-3-yl(phenyl)methanone
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Overview
Description
Isoxazol-3-yl(phenyl)methanone is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of isoxazol-3-yl(phenyl)methanone can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes, leading to the formation of the isoxazole ring . Another approach is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Isoxazol-3-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isoxazol-3-yl(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of isoxazol-3-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Isoxazol-3-yl(phenyl)methanone can be compared with other isoxazole derivatives, such as:
5-(4-methoxyphenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone: This compound has shown high binding affinity as an AChE inhibitor.
2β-[3ʹ-(substituted benzyl)isoxazol-5-yl]- and 2β-[3ʹ-methyl-4ʹ-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes: These compounds are evaluated for their affinities at monoamine transporters for the treatment of cocaine abuse.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,2-oxazol-3-yl(phenyl)methanone |
InChI |
InChI=1S/C10H7NO2/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XBYZOHTXPQOOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NOC=C2 |
Origin of Product |
United States |
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